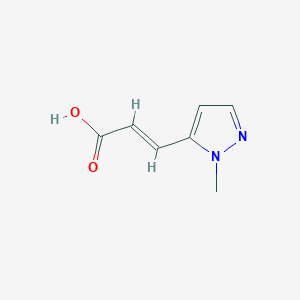
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Vue d'ensemble
Description
“3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is a unique chemical compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is represented by the SMILES stringCN1N=CC=C1/C=C/C(O)=O . This indicates that the compound contains a pyrazole ring attached to an acrylic acid moiety.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Acrylic Acid Derivatives Synthesis : A study by Kaushik, Verma, and Madaan (2011) described the synthesis of a novel acrylic acid derivative, contributing to the understanding of the chemical properties and potential applications of compounds related to 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid (Kaushik, Verma, & Madaan, 2011).
Pyrazole-1H-4-yl-acrylic Acids Preparation : Deepa et al. (2012) demonstrated the preparation of pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes, highlighting the versatile synthesis methods of pyrazole-acrylic acid compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
Polymer Modification
- Radiation-Induced Hydrogel Modification : Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including pyrazole derivatives. This research opens avenues for medical applications of such modified hydrogels (Aly & El-Mohdy, 2015).
Liquid Crystalline Properties
- Schiff Base-Cinnamate Linkages Involving Pyrazolone : Thaker et al. (2013) synthesized mesogenic series containing 1,3,5-trisubstituted pyrazolone derivatives, revealing the liquid crystalline properties of these compounds. This study enhances our understanding of the materials science aspects of pyrazole-acrylic acid related compounds (Thaker, Solanki, Patel, & Patel, 2013).
Catalytic and Biological Applications
Catalytic Asymmetric Arylation : Gopula et al. (2015) investigated the asymmetric conjugate addition of arylboronic acids to β-pyrazol-1-yl acrylates, demonstrating the potential of pyrazole-acrylic acid compounds in catalysis and synthesis of biologically active molecules (Gopula, Tsai, Kuo, Wu, Henschke, & Wu, 2015).
Antimicrobial Activity of Pyrazole Derivatives : Farag et al. (2008) synthesized N-phenylpyrazole derivatives with potent antimicrobial activity, indicating the potential biomedical applications of pyrazole-acrylic acid derivatives (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-(2-methylpyrazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMCGVRZSZMFDQ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid | |
CAS RN |
1899946-14-5 | |
| Record name | (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3420376.png)
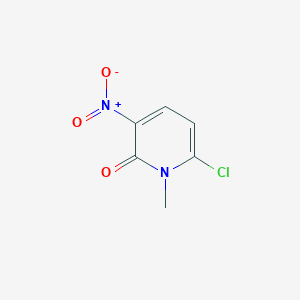

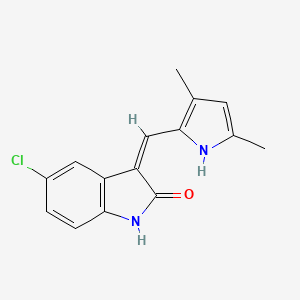
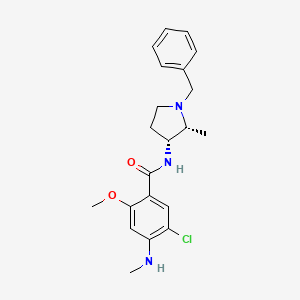
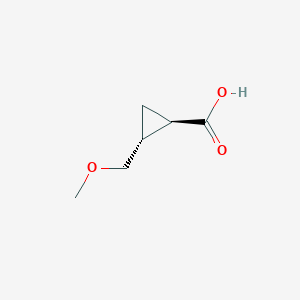
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B3420418.png)
![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)
![N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide](/img/no-structure.png)
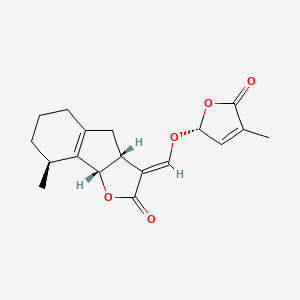
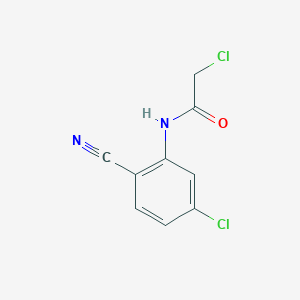
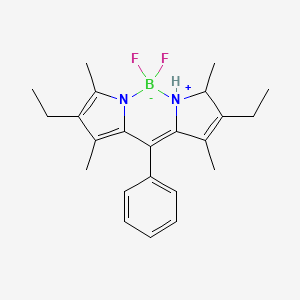
![Imidazo[1,2-a]pyrimidin-6-amine hydrochloride](/img/structure/B3420448.png)
![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B3420460.png)